molecular formula C23H21NO2 B11484284 biphenyl-2-yl(8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone

biphenyl-2-yl(8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11484284
M. Wt: 343.4 g/mol
InChI Key: SGYWJZUYIXKQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a biphenyl moiety linked to a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride, followed by cyclization with a methoxy-substituted tetrahydroquinoline precursor. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation step .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the tetrahydroquinoline structure can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combined biphenyl and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields .

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylphenyl)methanone

InChI

InChI=1S/C23H21NO2/c1-26-21-15-7-11-18-12-8-16-24(22(18)21)23(25)20-14-6-5-13-19(20)17-9-3-2-4-10-17/h2-7,9-11,13-15H,8,12,16H2,1H3

InChI Key

SGYWJZUYIXKQJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.